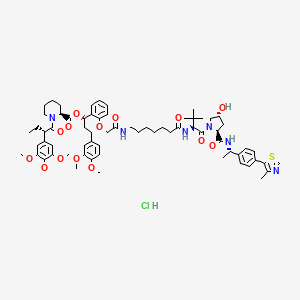![molecular formula C17H32O2 B12371398 [(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
[(Z)-hexadec-9-enyl] formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-hexadec-9-enyl] formate is an organic compound belonging to the class of formates, which are esters of formic acid. This compound is characterized by a long aliphatic chain with a double bond in the Z-configuration at the 9th position. It is often found in natural products and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-hexadec-9-enyl] formate typically involves the esterification of [(Z)-hexadec-9-en-1-ol] with formic acid or its derivatives. One common method is the reaction of [(Z)-hexadec-9-en-1-ol] with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Z)-hexadec-9-enyl] formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: Reduction of the ester can yield [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the formate group.
Major Products
Oxidation: [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
[(Z)-hexadec-9-enyl] formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of [(Z)-hexadec-9-enyl] formate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) in the olfactory system.
Comparison with Similar Compounds
[(Z)-hexadec-9-enyl] formate can be compared with other similar compounds such as:
[(Z,Z)-8,11-heptadecadienyl formate]: Another aliphatic formate with two double bonds, known for its role in insect pheromones.
[(Z)-8-heptadecenyl formate]: Similar in structure but with a shorter aliphatic chain, also found in insect secretions.
Uniqueness
This compound is unique due to its specific double bond position and chain length, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H32O2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[(Z)-hexadec-9-enyl] formate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |
InChI Key |
QABZUWDJJALYNR-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCOC=O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
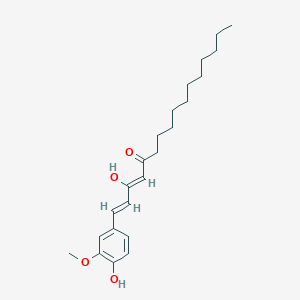
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
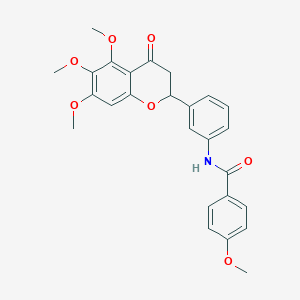
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
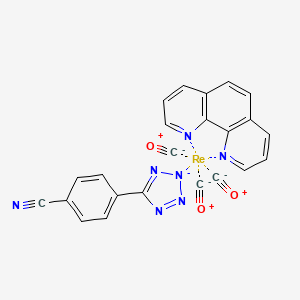
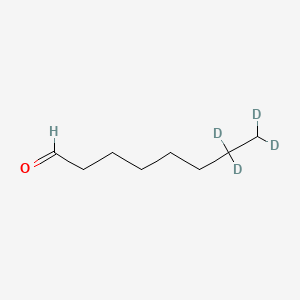
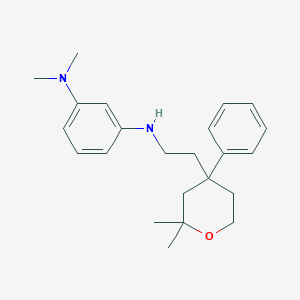

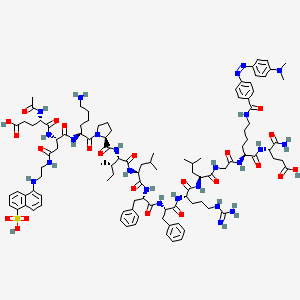
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)
